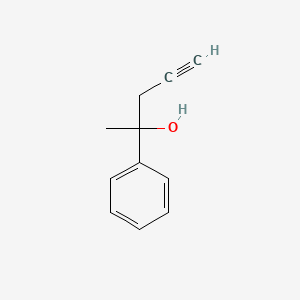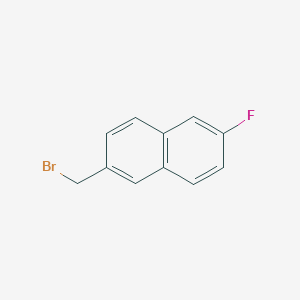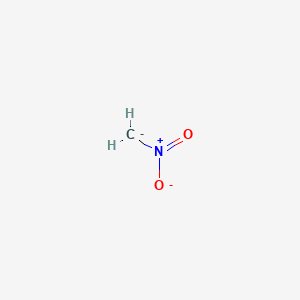![molecular formula C18H10S2 B1632907 10,14-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4,6,8,11,15,17,19-nonaene](/img/structure/B1632907.png)
10,14-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4,6,8,11,15,17,19-nonaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[1,2-b:5,4-b’]bis1benzothiophene is an aromatic organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is characterized by its fused ring structure, which includes two benzothiophene units.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,2-b:5,4-b’]bis1benzothiophene typically involves the formation of the fused ring system through cyclization reactions. One common method involves the use of triflic acid-induced ring-closure reactions. For example, starting from a precursor such as 1,4-dibromo-2,5-bis(trimethylsilylethynyl)benzene, the compound can be synthesized through a series of steps involving lithiation, nucleophilic substitution, and cyclization .
Industrial Production Methods
Industrial production methods for Benzo[1,2-b:5,4-b’]bis1 the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production, potentially involving continuous flow chemistry techniques to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[1,2-b:5,4-b’]bis1benzothiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed under conditions such as Friedel-Crafts alkylation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiophenes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Benzo[1,2-b:5,4-b’]bis1benzothiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: It is utilized in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
Mécanisme D'action
The mechanism of action of Benzo[1,2-b:5,4-b’]bis1benzothiophene is primarily related to its electronic properties. The compound’s fused ring structure allows for extensive π-conjugation, which facilitates electron delocalization. This property is crucial for its function as an organic semiconductor, where it can efficiently transport charge carriers. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound interacts with various cellular components through π-π stacking and other non-covalent interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiophene: A simpler structure with one benzothiophene unit.
Benzo[c]thiophene: An isomer with a different ring fusion pattern.
Dibenzothiophene: Contains two benzene rings fused to a central thiophene ring.
Uniqueness
Benzo[1,2-b:5,4-b’]bis1benzothiophene is unique due to its extended π-conjugation and the presence of two benzothiophene units, which enhance its electronic properties. This makes it particularly suitable for applications in organic electronics, where high charge carrier mobility and stability are essential .
Propriétés
Formule moléculaire |
C18H10S2 |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
10,14-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4,6,8,11,15,17,19-nonaene |
InChI |
InChI=1S/C18H10S2/c1-3-7-15-11(5-1)13-9-14-12-6-2-4-8-16(12)20-18(14)10-17(13)19-15/h1-10H |
Clé InChI |
BRSOTWFOYHMQHJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C3S2)SC5=CC=CC=C54 |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC4=C(C=C3S2)SC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






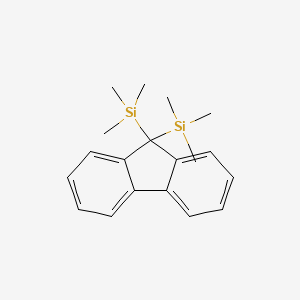
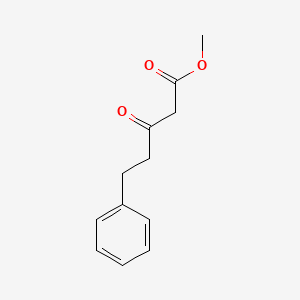
![3-Benzyl-6-chloro-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B1632852.png)
